benzyl N-(3-methyloxetan-3-yl)carbamate

描述

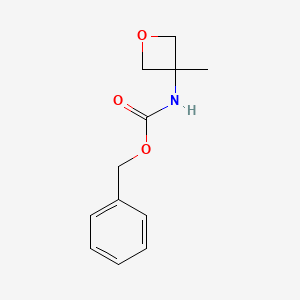

Structure

2D Structure

属性

IUPAC Name |

benzyl N-(3-methyloxetan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(8-15-9-12)13-11(14)16-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKQYAGQZORLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Oxidation of [3-(bromomethyl)oxetan-3-yl]methanol to Carboxylic Acid

- Starting Material: [3-(bromomethyl)oxetan-3-yl]methanol

- Oxidants: Sodium hypochlorite, potassium permanganate, 2,2,6,6-tetramethylpiperidinooxy (TEMPO), or pyridinium chlorochromate; often used in combination.

- Solvents: Water, acetonitrile, dichloromethane, ethyl acetate, isopropyl acetate, or mixtures thereof (e.g., water/acetonitrile).

- Conditions: Reaction temperature between 0°C and 100°C, typically 15–25°C; reaction time 1–24 hours, commonly 4–6 hours.

- Outcome: Formation of 3-(bromomethyl)oxetan-3-yl carboxylic acid (compound III).

This oxidation step is critical for introducing the carboxylic acid functionality necessary for subsequent carbamate formation.

Conversion of Carboxylic Acid to Carbamate via Isocyanate Intermediate

- Reagents: Diphenylphosphoryl azide (DPPA) as an azide reagent and a base such as triethylamine, diisopropylethylamine, or 4-methylmorpholine (NMM).

- Solvents: Organic solvents like toluene, acetonitrile, chlorobenzene, or dichloromethane; toluene is preferred.

- Conditions: Temperature range 0°C to 100°C, typically around 80°C.

- Process: The carboxylic acid is reacted with DPPA and base to form an active intermediate, 3-(bromomethyl)-3-isocyanato-oxetane, which then reacts with an alcohol (e.g., benzyl alcohol) to yield the carbamate.

- Alcohols Used: Benzyl alcohol is specifically used to produce benzyl carbamate derivatives.

- Outcome: Formation of benzyl N-(3-methyloxetan-3-yl)carbamate (compound IV).

This step involves a Curtius rearrangement-like mechanism, where the acid is transformed into an isocyanate intermediate that is trapped by the alcohol to form the carbamate.

Amination and Further Functionalization (Optional)

- Amination of the carbamate intermediate can be performed to introduce amino functionalities if required.

- Salt formation and substitution reactions may follow depending on the target derivative.

- Final deprotection steps yield the pure this compound.

These steps are tailored based on the desired application and derivative synthesis.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Oxidation | Sodium hypochlorite, TEMPO, KMnO4, PCC | Water, acetonitrile, DCM, EtOAc | 15–25 | 4–6 | Co-oxidants improve yield |

| Isocyanate formation & carbamate synthesis | Diphenylphosphoryl azide, NMM, benzyl alcohol | Toluene, acetonitrile, DCM | ~80 | 0.5 | Dropwise addition of acid solution |

| Amination (if applicable) | Aminating agents | Organic solvents | Ambient to 80 | Varies | Optional step for derivative synthesis |

Research Findings and Analysis

- The oxidation step is sensitive to solvent choice and oxidant combination, affecting yield and purity.

- The isocyanate intermediate is reactive and must be promptly trapped by benzyl alcohol to prevent side reactions.

- The carbamate formation proceeds efficiently under mild heating, with toluene being a preferred solvent for balancing solubility and reaction rate.

- The presence of the oxetane ring introduces strain which can influence reaction kinetics and stability; care in reaction conditions avoids ring-opening side reactions.

- Studies have demonstrated that solvent polarity and protic/aprotic nature significantly impact the condensation and carbamate formation processes, with aprotic solvents generally favoring cleaner reactions.

- The compound’s unique structure, combining oxetane and carbamate groups, makes it a valuable intermediate in synthesizing nitrogen-containing heterocycles and energetic materials.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Solvent(s) | Temperature | Yield/Outcome |

|---|---|---|---|---|

| Oxidation of bromomethyl oxetane alcohol | Sodium hypochlorite, TEMPO, KMnO4 | Water/acetonitrile/toluene | 15–25°C | Carboxylic acid intermediate formed |

| Isocyanate intermediate formation & carbamate synthesis | Diphenylphosphoryl azide, NMM, benzyl alcohol | Toluene, acetonitrile | ~80°C | This compound formed |

| Optional amination and salt formation | Aminating agents, acids for salt formation | Organic solvents | Ambient to 80°C | Functionalized derivatives |

化学反应分析

Types of Reactions

Benzyl N-(3-methyloxetan-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the methyloxetane ring.

Reduction: Reduced forms of the carbamate group.

Substitution: Various substituted benzyl derivatives.

科学研究应用

Drug Synthesis

Benzyl N-(3-methyloxetan-3-yl)carbamate serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that yield biologically active molecules. For instance:

- Antibiotic Development : Research indicates that compounds containing oxetane rings often exhibit significant antibacterial properties. This compound can be modified to enhance its efficacy against pathogens .

Materials Science

The compound has potential applications in the development of novel energetic materials due to its ability to undergo various chemical transformations:

| Property | Description |

|---|---|

| Energetic Potential | Can be used as a building block for high-energy-density compounds |

| Solvent Effects | Different solvents affect the formation of intermediates and final products |

Organic Synthesis

This compound is utilized in organic synthesis for creating nitrogen-containing heterocycles, which are valuable in medicinal chemistry .

Case Study 1: Antibiotic Activity

A study investigated the antibiotic activity of oxetane derivatives, including this compound. Results showed promising activity against Pseudomonas aeruginosa, indicating its potential as an antibiotic scaffold .

Case Study 2: Energetic Materials

In research focused on energetic materials, this compound was evaluated for its role in synthesizing caged nitramines. The findings revealed that the compound could be effectively utilized to develop new high-energy materials with improved stability and performance .

作用机制

The mechanism of action of benzyl N-(3-methyloxetan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The benzyl group may enhance the compound’s binding affinity and specificity for its target.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Carbamate Functionality

The benzyl carbamate group is a common structural motif. Key analogs include:

The oxetane ring in benzyl N-(3-methyloxetan-3-yl)carbamate likely enhances metabolic stability compared to linear or aromatic substituents, as oxetanes reduce lipophilicity and improve aqueous solubility .

生物活性

Benzyl N-(3-methyloxetan-3-yl)carbamate is a compound of interest due to its unique structural features, particularly the oxetane ring, which has been associated with various biological activities. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

Structural Overview

This compound consists of a benzyl group linked to a carbamate moiety and a 3-methyloxetan-3-yl group. The presence of the oxetane ring contributes to its potential reactivity and biological properties. Table 1 summarizes key structural features and comparative compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Benzyl and carbamate structure | Contains a methyl group instead of ethyl |

| Ethyl N-(2-methyloxetan-2-yl)carbamate | Ethoxy group instead of benzyl | Different alkoxy substituent |

| 1-(Benzyl)-2-(oxetan-2-yloxy)ethanamine | Oxetane ring with an amino group | Amino functionalization provides different reactivity |

| Benzyl N-(4-methylphenyl)carbamate | Benzyl group with para-methylphenyl substituent | Lacks the oxetane ring |

Antiviral Properties

Research indicates that compounds containing oxetane rings, such as this compound, exhibit notable antiviral properties . These compounds can interfere with viral replication mechanisms, making them potential candidates for antiviral drug development.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications . Studies have indicated that derivatives of oxetane-containing compounds can act against various bacterial strains by inhibiting key enzymatic pathways essential for bacterial growth .

Case Studies

- Antimalarial Activity : In a study examining the efficacy of various compounds against Plasmodium falciparum, benzyl derivatives were found to exhibit significant inhibition of parasite growth with IC50 values indicating potent activity . The selectivity index was also favorable, suggesting low toxicity to human cells compared to the target parasites.

- LpxC Inhibition : Another research effort focused on LpxC inhibitors demonstrated that structurally similar compounds could effectively inhibit lipid A biosynthesis in Gram-negative bacteria, highlighting the potential for this compound in developing new antibiotics against multidrug-resistant strains .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the carbamate moiety may facilitate interactions with target enzymes, leading to inhibition of critical metabolic pathways in pathogens.

- Structural Flexibility : The oxetane ring provides structural flexibility, allowing the compound to adapt and bind effectively to various biological targets.

常见问题

Synthesis and Optimization

Basic Q1: What are the optimal reaction conditions for synthesizing benzyl N-(3-methyloxetan-3-yl)carbamate, and how can yield be maximized? Methodological Answer: Synthesis typically involves multi-step protocols, such as coupling benzyl chloroformate with 3-methyloxetan-3-amine under anhydrous conditions. Key parameters include:

- Temperature: Maintain 0–5°C during amine activation to minimize side reactions.

- Catalysts: Use triethylamine (TEA) or DMAP to enhance nucleophilicity of the oxetane amine .

- Solvent: Dichloromethane (DCM) or THF improves solubility and reaction homogeneity.

Post-synthesis, purification via flash chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Advanced Q1: How can low yields due to steric hindrance at the oxetane ring be addressed? Methodological Answer: Steric hindrance arises from the 3-methyl group on the oxetane ring. Strategies include:

- Pre-activation: Use Hünig’s base (DIPEA) to deprotonate the amine, improving nucleophilic attack.

- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min at 80°C) and improves conversion rates .

- Alternative coupling reagents: EDC/HOBt or DCC/DMAP systems enhance carbamate bond formation efficiency .

Structural Characterization

Basic Q2: What spectroscopic techniques confirm the identity of this compound? Methodological Answer:

Advanced Q2: How are crystallographic data contradictions resolved for this compound? Methodological Answer: If X-ray diffraction reveals disordered oxetane rings or ambiguous bond lengths:

- Refinement software: Use SHELXL for small-molecule refinement, applying restraints for bond distances/angles (e.g., C-O bonds fixed at 1.43 Å) .

- Twinned data: Apply Hooft/Y parameters in SHELX to correct for pseudo-merohedral twinning .

Biological Activity Assessment

Basic Q3: What in vitro assays evaluate the biological activity of this compound? Methodological Answer:

- Enzyme inhibition: Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay (IC50 determination) .

- Cell viability: Use MTT assays on cancer cell lines (e.g., PC-3M-CT+) to assess antiproliferative effects at 10–100 µM .

Advanced Q3: How can synergy with other anticancer agents be systematically tested? Methodological Answer:

- Combinatorial screening: Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices.

- Mechanistic studies: Perform RNA-seq or phosphoproteomics to identify pathways (e.g., HIF-1α) modulated by the compound .

Analog Design and SAR

Basic Q4: How do structural analogs of this compound compare in activity? Methodological Answer: Compare analogs from and :

| Analog | Key Modification | Activity Trend |

|---|---|---|

| Benzyl N-(3-ethyloxetan-3-yl)carbamate | Ethyl substitution | Reduced steric hindrance |

| (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | Oxetane → tetrahydrofuran | Lower metabolic stability |

Use HPLC-based logP measurements and enzyme inhibition assays to correlate hydrophobicity/activity .

Advanced Q4: What computational tools guide the design of novel analogs with improved pharmacokinetics? Methodological Answer:

- QSAR modeling: Use MOE or Schrödinger to predict ADME properties (e.g., CYP450 metabolism).

- Docking studies: AutoDock Vina or Glide to simulate binding to targets (e.g., HIF-1α), prioritizing substituents with favorable ΔG values .

Data Analysis and Contradictions

Basic Q5: How are discrepancies between theoretical and experimental NMR data resolved? Methodological Answer:

- DFT calculations: Optimize molecular geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16) to simulate NMR shifts.

- Solvent effects: Apply PCM models to account for DMSO or CDCl3 in calculations .

Advanced Q5: What statistical methods address variability in biological replicate data? Methodological Answer:

- ANOVA/Tukey’s test: Identify outliers in dose-response datasets.

- Bootstrap resampling: Estimate confidence intervals for IC50 values when n < 6 .

Stability and Degradation

Advanced Q6: What accelerated stability studies predict the compound’s shelf life under lab conditions? Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。